N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorobenzyl group, a hydroxyethoxy group, and a p-tolyl group, all connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorobenzyl intermediate.
Preparation of the Hydroxyethoxy Intermediate: The second step involves the reaction of ethylene oxide with p-tolyl ethanol to form the hydroxyethoxy intermediate.
Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the hydroxyethoxy intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- N1-(4-bromobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-14-2-6-16(7-3-14)18(27-11-10-24)13-23-20(26)19(25)22-12-15-4-8-17(21)9-5-15/h2-9,18,24H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQDZWIHSOSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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